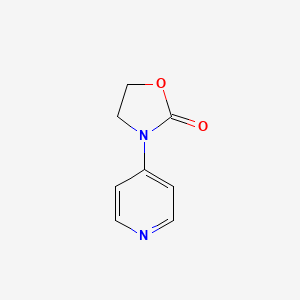
3-(Pyridin-4-yl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-yl)oxazolidin-2-one is a heterocyclic organic compound that features both a pyridine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)oxazolidin-2-one typically involves the reaction of 4-pyridinecarboxaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the oxazolidinone ring. One common method involves the use of 2-aminoethanol as the amine source. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pyridin-4-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce oxazolidines .
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-yl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of various fine chemicals and intermediates
Wirkmechanismus
The mechanism of action of 3-(Pyridin-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
3-(Pyrimidin-4-yl)oxazolidin-2-one: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.
Linezolid: A well-known oxazolidinone antibiotic that also inhibits bacterial protein synthesis.
Uniqueness: 3-(Pyridin-4-yl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring and an oxazolidinone ring makes it a versatile scaffold for drug development .
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
3-pyridin-4-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h1-4H,5-6H2 |
InChI-Schlüssel |
RJMWGKKFPATHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


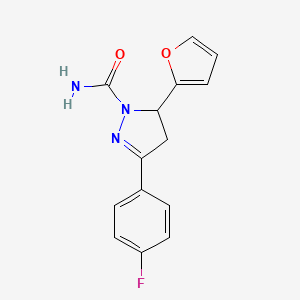
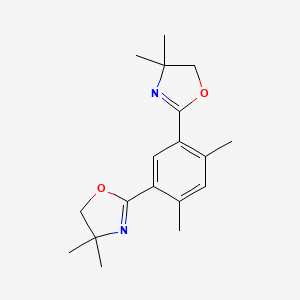
![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)

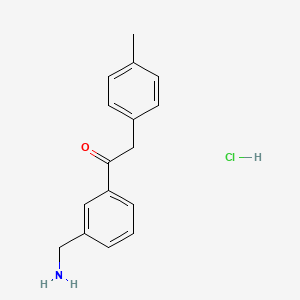

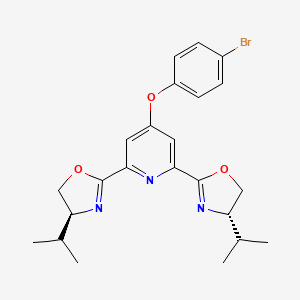
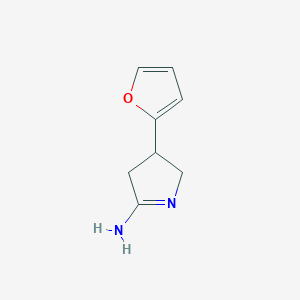


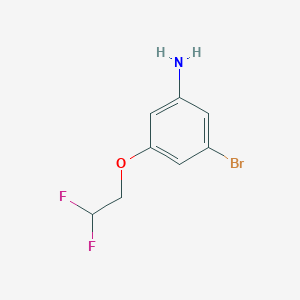
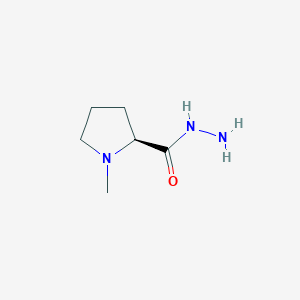
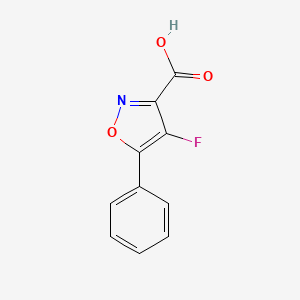
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
